Azacyclotridecan-2-one
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In scientific literature, precise naming and identification of chemical compounds are paramount for clarity and reproducibility of research findings.
IUPAC Name: Azacyclotridecan-2-one
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. wikipedia.orgnih.govnist.gov This name accurately describes its chemical structure, which consists of a thirteen-membered ring containing a nitrogen atom (aza) and a ketone group (one) at the second position.
Synonyms in Research Literature: Laurolactam (B145868), Dodecalactam, ω-Dodecalactam, 2-Azacyclotridecanone, Dodecyllactam
In addition to its formal IUPAC name, this compound is widely known by several synonyms in academic and industrial research. The most common of these is Laurolactam. wikipedia.orgnist.govontosight.ai Other frequently used synonyms include Dodecalactam, ω-Dodecalactam, 2-Azacyclotridecanone, and Dodecyllactam. wikipedia.orgnih.govnist.govnih.gov The prevalence of these different names often depends on the specific field of study or the historical context of the research.
Academic Significance and Research Trajectories
The unique properties of this compound have made it a focal point of numerous research endeavors, particularly in the realms of polymer science and organic synthesis.
Role as a Macrocyclic Lactam
This compound is classified as a macrocyclic lactam, which is a cyclic amide with a large ring structure. wikipedia.orgontosight.ai This structural characteristic is central to its chemical behavior and applications. The large ring size imparts a degree of flexibility and also influences its polymerization behavior. Research into macrocyclic lactams often explores their synthesis, ring-opening polymerization capabilities, and the properties of the resulting polymers. wikipedia.orgsrce.hr The study of this compound as a model macrocyclic compound contributes to a broader understanding of this class of molecules. srce.hr
Importance in Polymer Chemistry Research
The most significant application of this compound in academic research is as a monomer for the synthesis of Polyamide 12 (PA12), also known as Nylon 12. wikipedia.orgontosight.aitdlmould.com The process of converting Laurolactam into PA12 is a cornerstone of polymer chemistry research and involves ring-opening polymerization. wikipedia.orgcetjournal.itwikipedia.org This reaction can be initiated through various methods, including hydrolytic, cationic, or anionic polymerization, each offering different advantages and leading to polymers with distinct properties. wikipedia.orgtdlmould.comlboro.ac.uk
Ring-Opening Polymerization Methods for Polyamide 12 Synthesis:
| Polymerization Method | Description | Initiators/Catalysts | Key Process Features |
| Hydrolytic Polymerization | Involves the use of water at high temperatures and pressures to open the lactam ring and initiate polymerization. wikipedia.orggoogle.com | Water | Typically a two-stage process involving prepolymerization under pressure followed by polycondensation. wikipedia.orgvot.pl |
| Anionic Polymerization | A rapid polymerization method that can be carried out at lower temperatures. tdlmould.comlboro.ac.uk | Strong bases (e.g., sodium hydride) and activators (e.g., N-acyl-lactams). tdlmould.comlboro.ac.ukresearchgate.net | Can be complex to control but allows for the production of high molecular weight polymers. tdlmould.comgoogle.com |
| Cationic Polymerization | Initiated by acids, this method proceeds through a protonated intermediate. wikipedia.orgtdlmould.com | Lewis acids or other cationic initiators. tdlmould.com | Often used for producing prepolymers and oligomers of PA12 with a narrower molecular weight distribution. tdlmould.com |
The resulting Polyamide 12 is a high-performance thermoplastic with a valuable combination of properties that are extensively studied in materials science. These properties include:
Low Water Absorption: Compared to other polyamides like PA6 and PA66, PA12 absorbs significantly less moisture, leading to excellent dimensional stability in humid environments. specialchem.comoptic-gaggione.comensingerplastics.com
High Impact Strength: It maintains its toughness even at very low temperatures. specialchem.comweerg.com
Chemical Resistance: PA12 exhibits good resistance to oils, fuels, greases, and common solvents. specialchem.comweerg.com
Good Abrasion and Wear Resistance: This makes it suitable for applications involving friction and movement. specialchem.comensingerplastics.com
The table below summarizes some of the key mechanical and physical properties of Polyamide 12 derived from this compound.
Selected Properties of Polyamide 12:
| Property | Value/Description |
| Density | Approximately 1.01 - 1.02 g/cm³ optic-gaggione.comensingerplastics.com |
| Melting Point | Around 180°C ensingerplastics.com |
| Water Absorption | Lowest among commercially available polyamides specialchem.com |
| Impact Strength | Outstanding, even at low temperatures specialchem.com |
| UV Resistance | Good specialchem.com |
| Dimensional Stability | High, due to low water absorption specialchem.comoptic-gaggione.com |
Furthermore, research extends to the creation of copolyamides, where Laurolactam is polymerized with other lactams, such as ε-caprolactam, to produce materials with tailored properties. wikipedia.orgresearchgate.net
Relevance in Synthetic Organic Chemistry
Beyond its role in polymer science, this compound serves as a versatile starting material and intermediate in synthetic organic chemistry. Its synthesis is a classic example of the Beckmann rearrangement, a fundamental reaction that converts an oxime into an amide. wikipedia.orgudel.eduacs.org The typical synthesis starts from cyclododecanone (B146445), which is converted to cyclododecanone oxime and then rearranged to Laurolactam. wikipedia.orgudel.edu
This synthetic pathway is a subject of study in undergraduate organic chemistry laboratories as it illustrates key reaction mechanisms and laboratory techniques. udel.eduacs.org Research in this area also focuses on developing more efficient and environmentally friendly ("green") synthesis methods, for instance, by using novel catalysts or microwave-assisted reactions to improve yields and reduce reaction times. rsc.orgresearchgate.netrsc.org
Moreover, the macrocyclic structure of this compound makes it a useful scaffold for the synthesis of more complex molecules, including bicyclic lactams and other novel chemical entities with potential biological activity. srce.hrnih.gov For example, it has been used as a precursor in the total synthesis of marine alkaloids like motuporamines. nih.gov
Potential in Medicinal Chemistry and Drug Development
This compound, a 13-membered macrocyclic lactam also known as laurolactam, has emerged as a molecule of significant interest in academic research, particularly within the fields of medicinal chemistry and drug development. ontosight.aisrce.hrwikipedia.org As a member of the lactam class of compounds, which are cyclic amides, it is part of a family of molecules known for a wide array of biological activities. ontosight.aisrce.hr The unique structural framework of this compound, featuring a large, conformationally flexible ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. srce.hr Researchers are actively exploring its potential and that of its derivatives against a variety of diseases, including cancer and infectious diseases. ontosight.aisrce.hrnih.gov
Detailed Research Findings
Scientific investigations into this compound and its modified forms have revealed promising bioactivities, positioning it as a valuable lead compound for creating new drugs.
Anticancer Activity:
Several studies have highlighted the potential of this compound derivatives as anticancer agents.
In Silico Studies: Molecular docking studies have identified this compound as a phytochemical with potential efficacy against lung cancer. nih.gov In one such study, it demonstrated a favorable binding energy of -8.43 kcal/mol with the PI3K receptor, a key protein in cancer signaling pathways. nih.gov Although its inhibitory constant (0.665 µM) was higher than some commercial inhibitors, the strong binding affinity suggests it is a viable candidate for further optimization. nih.govresearchgate.net
Gastric Cancer Sensitization: A derivative, N-(cis-2-phenyl-cyclopentyl)azacyclotridecan-2-imine-hydrochloride, known as MDL-12330A, has been shown to potentiate TRAIL-induced apoptosis in gastric cancer cells. koreamed.org This compound, traditionally known as an adenylyl cyclase inhibitor, demonstrated a novel antitumor activity by upregulating the expression of Death Receptor 5 (DR5) through a CHOP-mediated pathway, thereby making cancer cells more susceptible to apoptosis. koreamed.org
In Vitro Activity: The derivative 1-Azacyclotridec-3-en-2-one has exhibited anticancer properties in laboratory studies. It has been observed to inhibit the proliferation of human cancer cell lines and promote programmed cell death, suggesting its potential as a therapeutic agent.
Antimicrobial Properties:
The this compound scaffold has also been a foundation for developing agents with antimicrobial activity.
General Activity: Research has indicated that this compound and its analogs may possess antibacterial and antifungal properties. ontosight.aiontosight.ai The general class of lactams is known to interact with various biological targets like enzymes and receptors, making them prime candidates for antimicrobial drug discovery. ontosight.ai
Specific Derivatives: Studies on 1-Azacyclotridec-3-en-2-one have demonstrated its effectiveness against various bacterial strains, with significant reductions in bacterial growth observed at concentrations as low as 50 µg/mL. This suggests a mechanism that may involve the disruption of bacterial cell membranes or essential metabolic pathways. Furthermore, an in silico screening of the DrugBank database identified a derivative, 3-amino-azacyclotridecan-2-one, as a potential experimental drug against SARS-CoV-2. semanticscholar.org
Scaffold for Drug Development:
Beyond its intrinsic biological activities, the chemical structure of this compound makes it a valuable starting point for creating more complex and potent drug candidates.
Building Block for Complex Molecules: It is utilized as a building block in the synthesis of diverse chemical libraries and complex organic molecules, such as the marine alkaloids Motuporamines A and B. acs.org
Bicyclic Lactam Synthesis: Recent research has focused on modifying this compound to create bicyclic lactams. srce.hr These more rigid structures may offer new opportunities for drug development by enhancing potency, selectivity, and metabolic stability. One approach involves a photocatalytic reaction (the Hofmann-Löffler-Freytag reaction) to transform the macrocyclic ring into bicyclic systems containing smaller, more constrained lactam rings. srce.hr
The following tables summarize the reported biological activities of this compound and its derivatives based on available research data.
| Compound/Derivative | Cancer Type/Target | Key Findings | Reference(s) |
| This compound | Lung Cancer (in silico) | Binding energy of -8.43 kcal/mol with PI3K receptor. | nih.gov |
| N-(cis-2-phenyl-cyclopentyl)azacyclotridecan-2-imine-hydrochloride (MDL-12330A) | Gastric Cancer | Potentiates TRAIL-induced apoptosis; upregulates DR5 expression. | koreamed.org |
| 1-Azacyclotridec-3-en-2-one | General (in vitro) | Inhibits proliferation and promotes programmed cell death in cancer cell lines. |
| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |
| This compound, (E)- | General Microbes | Reported to have general antimicrobial and antifungal properties. | ontosight.ai |
| 1-Azacyclotridec-3-en-2-one | Staphylococcus aureus, Escherichia coli | Significant reduction in bacterial growth at 50 µg/mL. | |
| 3-amino-azacyclotridecan-2-one | SARS-CoV-2 (in silico) | Identified as a potential inhibitor. | semanticscholar.org |
| 1-Azacyclotridecan-2-one, 1-methyl- | General Microbes | May exhibit antibacterial, antifungal, and antiviral activities. | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azacyclotridecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWNWJKBPDFINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-74-8 | |
| Record name | Laurolactam homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1027344 | |
| Record name | Azacyclotridecan-2-one | |
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Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline] | |
| Record name | Cyclododecalactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4578 | |
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Solubility |
VIRTUALLY INSOL IN WATER | |
| Record name | CYCLODODECALACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |
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Vapor Pressure |
0.00000731 [mmHg] | |
| Record name | Cyclododecalactam | |
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CAS No. |
947-04-6, 25038-74-8 | |
| Record name | Laurolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-04-6 | |
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| Record name | Cyclododecalactam | |
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| Record name | Azacyclotridecane-2-one, homopolymer | |
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| Record name | Laurolactam | |
| Source | DTP/NCI | |
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| Record name | Azacyclotridecan-2-one | |
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| Record name | Dodecane-12-lactam | |
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| Record name | LAUROLACTAM | |
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| Record name | CYCLODODECALACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Chemical Transformations of Azacyclotridecan 2 One
Established Synthesis Pathways and Mechanisms
The industrial production of Azacyclotridecan-2-one has predominantly relied on two well-established synthetic routes: the Beckmann rearrangement of cyclododecanone (B146445) oxime and the cyclization of 12-aminododecanoic acid. These methods have been refined over the years to improve efficiency and product purity.
Beckmann Rearrangement of Cyclododecanone Oxime
The Beckmann rearrangement, a classic reaction in organic chemistry, is the most common method for the synthesis of this compound. wikipedia.orgchemistry-online.com This reaction involves the acid-catalyzed rearrangement of cyclododecanone oxime to the corresponding lactam. wikipedia.org The process begins with the conversion of cyclododecanone to its oxime, which is then subjected to rearrangement in the presence of a catalyst. udel.edu
Traditionally, strong acids like fuming sulfuric acid have been used to catalyze the Beckmann rearrangement. researchgate.net However, due to environmental concerns and the formation of significant amounts of byproducts, research has focused on developing milder and more efficient catalytic systems.
A notable advancement has been the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a catalyst. nih.govsemanticscholar.org This organocatalytic approach has proven to be highly effective, particularly when used in conjunction with a co-catalyst such as zinc chloride (ZnCl2). nih.govresearchgate.net The cyanuric chloride activates the hydroxyl group of the oxime, facilitating the rearrangement under milder conditions than those required for traditional acid catalysts. wikipedia.org The reaction mechanism involves a catalytic cycle where cyanuric chloride activates the oxime, and the product is subsequently released. wikipedia.org The combination of cyanuric chloride and ZnCl2 has been shown to provide quantitative yields of this compound. nih.govresearchgate.net
Other catalytic systems that have been explored include various solid acid catalysts, which offer advantages in terms of separation and reusability. researchgate.netjocpr.com
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, solvent, and catalyst loading.
For the cyanuric chloride/ZnCl2 catalytic system, the reaction is typically carried out in a solvent such as acetonitrile. chemistry-online.comudel.edu Refluxing the solution at the boiling point of the solvent (e.g., 82 °C for acetonitrile) for a specific duration, often around one hour, is a common practice. chemistry-online.comudel.edu The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the oxime. chemistry-online.com
Purification of the resulting this compound is often achieved through recrystallization from a suitable solvent, such as 95% ethanol (B145695), followed by the addition of deionized water to induce crystallization. udel.edu This process is crucial for obtaining a high-purity product, which is essential for its application in polymerization. epo.org
Interactive Data Table: Beckmann Rearrangement of Cyclododecanone Oxime
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Fuming Sulfuric Acid | - | High | - | High | - | researchgate.net |
| Cyanuric Chloride (0.5 mol%) / ZnCl2 (1 mol%) | Acetonitrile | 82 (Reflux) | 1 | Quantitative | High | nih.govresearchgate.net |
| Cyanuric Chloride / ZnCl2 | Acetonitrile | 82 (Reflux) | 1 | 90 | >99 (after recrystallization) | udel.edu |
Cyclization of 12-Aminododecanoic Acid
An alternative established route to this compound is the intramolecular cyclization of 12-aminododecanoic acid. This method involves the formation of an amide bond within the same molecule, leading to the desired macrocyclic lactam.
The cyclization of 12-aminododecanoic acid is typically catalyzed by strong acids. While specific yield and detailed comparative studies for sulfuric acid and phosphoric acid in this particular reaction are not extensively detailed in the provided search results, these acids are commonly employed as catalysts in similar industrial cyclization and polymerization reactions. Their role is to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amino group. The choice of catalyst and reaction conditions can influence the rate of reaction and the formation of byproducts.
Emerging and Green Synthesis Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of emerging and "green" approaches for the production of this compound.
One promising area is the use of solid acid catalysts for the Beckmann rearrangement. researchgate.net Zeolites and other solid acids offer several advantages over traditional liquid acids, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.netjocpr.com For instance, an acid-treated [Al,B]-BEA zeolite has demonstrated complete conversion of cyclododecanone oxime with excellent selectivity (98%) at elevated temperatures and reduced pressures. researchgate.net
Biocatalysis represents another significant frontier in the green synthesis of this compound and its precursors. Research has focused on using enzymes to carry out specific transformations in the synthetic pathway. For example, ω-transaminases have been successfully used for the amination of 12-oxododecanoic acid to produce 12-aminododecanoic acid, a direct precursor to the lactam. Furthermore, omega-laurolactam hydrolase from Acidovorax sp. T31 has been utilized for the high-yield synthesis of 12-aminododecanoic acid from laurolactam (B145868) itself, demonstrating the potential of enzymatic processes in both synthesis and conversion. nih.gov These biocatalytic methods often operate under mild conditions and can exhibit high selectivity, reducing the need for harsh reagents and minimizing waste. scilit.com
Mechanochemical methods, which involve conducting reactions in the solid state with mechanical energy (e.g., ball milling), are also being explored as a solvent-free alternative for the Beckmann rearrangement. acs.org
Interactive Data Table: Emerging and Green Synthesis Approaches
| Method | Catalyst/Enzyme | Key Advantages | Yield/Selectivity | Reference |
| Vapor-Phase Beckmann Rearrangement | Acid-treated [Al,B]-BEA zeolite | Reusable catalyst, continuous process | 98% Selectivity, Complete Conversion | researchgate.net |
| Biocatalytic Amination | ω-Transaminase | Mild conditions, high selectivity | - | scilit.com |
| Enzymatic Hydrolysis | ω-Laurolactam hydrolase | High yield, aqueous media | >97.3% Yield | nih.gov |
| Mechanochemical Beckmann Rearrangement | Various | Solvent-free | - | acs.org |
Enzymatic Synthesis Routes in Aqueous Media
The principles of green chemistry have spurred significant interest in developing enzymatic routes for chemical synthesis, which offer high selectivity and operate under mild, aqueous conditions. While the biocatalytic production of certain lactams, particularly β-lactam antibiotics, is well-established, specific enzymatic pathways for the synthesis of macrocyclic lactams like this compound are still an emerging area of research.
Enzymatic synthesis in aqueous media provides an alternative to harsh chemical methods, minimizing waste and avoiding the use of toxic solvents. For lactam synthesis, enzymes such as lipases and amidases are of particular interest due to their ability to catalyze amide bond formation. Conceptually, the ring-closure of a precursor molecule like 12-aminododecanoic acid to form this compound could be achieved biocatalytically. This approach would involve the enzyme-mediated intramolecular condensation, releasing water as the only byproduct.
Furthermore, enzymatic processes can be coupled with other reactions in a cascade. For instance, a multi-enzyme system could potentially convert a bio-based feedstock through several steps to the final lactam product within a single reactor, improving process efficiency. While specific, high-yield enzymatic syntheses for this compound in aqueous media are not yet widely reported in scientific literature, the progress in enzyme engineering and biocatalysis for polymer precursors suggests it is a promising direction for future research.
Biorenewable Feedstock-Based Synthesis (e.g., from Butadiene, Cyclododecatriene, Cyclododecane)
The conventional industrial synthesis of this compound is a multi-step chemical process starting from petroleum-derived feedstocks. The primary route begins with 1,3-butadiene, which undergoes a Ziegler-Natta catalyzed trimerization to form 1,5,9-cyclododecatriene. cam.ac.uk This intermediate is then hydrogenated to produce cyclododecane (B45066). vilniustech.lt The saturated cyclododecane ring is the direct precursor to the lactam.
The conversion of cyclododecane to this compound proceeds through several established methods:
Oxidation and Beckmann Rearrangement: Cyclododecane is first oxidized with air or oxygen, often in the presence of boric acid and cobalt salts, to yield a mixture of cyclododecanol (B158456) and cyclododecanone. vilniustech.lt This mixture is subsequently dehydrogenated over a copper catalyst to give pure cyclododecanone. The cyclododecanone is reacted with hydroxylamine (B1172632) to form cyclododecanone oxime, which then undergoes an acid-catalyzed Beckmann rearrangement to yield this compound. vilniustech.lt
A significant advancement toward sustainability is the development of biorenewable routes to the butadiene feedstock. cam.ac.ukresearchgate.net Instead of relying on fossil fuels, modern biorefineries can produce butadiene from biomass-derived sources such as ethanol or through the gasification of lignocellulosic materials to syngas. acs.orgresearchgate.net These bio-based pathways allow the entire synthesis of this compound to be based on renewable resources, significantly reducing its carbon footprint.
Table 1: Conventional Synthesis Pathway from Butadiene
| Step | Reactant(s) | Key Reagents/Catalysts | Product |
| 1 | Butadiene | Ziegler-Natta Catalyst | 1,5,9-Cyclododecatriene |
| 2 | 1,5,9-Cyclododecatriene | H₂ | Cyclododecane |
| 3 | Cyclododecane | O₂, Boric Acid, Co(II) salts | Cyclododecanol/Cyclododecanone |
| 4 | Cyclododecanol/Cyclododecanone | Copper Catalyst | Cyclododecanone |
| 5 | Cyclododecanone | Hydroxylamine | Cyclododecanone Oxime |
| 6 | Cyclododecanone Oxime | Strong Acid (e.g., H₂SO₄) | This compound |
Chemical Modifications and Derivatization Studies
The chemical structure of this compound offers sites for modification, primarily at the nitrogen atom of the amide group and on the carbon backbone, enabling the synthesis of a wide range of derivatives.
N-Chlorination of this compound for Bicyclic Lactam Synthesis
A notable chemical transformation of this compound involves its conversion into more rigid bicyclic lactam structures. This is achieved through a sequence involving N-chlorination followed by a light-induced radical cyclization. In a specific study, this compound was N-chlorinated using trichloroisocyanuric acid (TCICA). whiterose.ac.uk The resulting N-chloro-azacyclotridecan-2-one is then subjected to irradiation with light (e.g., a 370 nm lamp), initiating a Hofmann-Löffler-Freytag (HLF) reaction. whiterose.ac.uk
The HLF reaction proceeds via the homolytic cleavage of the N-Cl bond to form an N-centered radical. This radical then abstracts a hydrogen atom from a remote carbon atom (typically at the δ or ε position) within the macrocycle, forming a C-centered radical. Subsequent steps lead to the formation of a new C-N bond, resulting in a bicyclic product. whiterose.ac.uk This late-stage functionalization strategy allows for the conversion of the flexible macrocycle into constrained bicyclic systems, which are of interest in medicinal chemistry for creating metabolically stable peptide mimetics. Experimental monitoring of the reaction has confirmed the formation of up to eight different bicyclic products.
Table 2: N-Chlorination and HLF Reaction Summary
| Step | Description | Reactant | Reagent/Condition | Key Intermediate | Product Type |
| 1 | N-Chlorination | This compound | Trichloroisocyanuric acid (TCICA) | N-Chloro-azacyclotridecan-2-one | - |
| 2 | HLF Reaction | N-Chloro-azacyclotridecan-2-one | Light (e.g., 370 nm) | N-centered and C-centered radicals | Bicyclic Lactams |
Ring-Expansion Reactions for Macrocyclic and Medium-Sized Ring Systems
Ring-expansion reactions are powerful tools in synthetic chemistry for accessing medium-sized and macrocyclic rings that are often difficult to prepare via direct cyclization. Methodologies such as Successive Ring Expansion (SuRE) have been developed to "grow" lactam rings by sequentially adding atoms.
The SuRE method typically involves the N-acylation of a starting lactam with a protected amino acid, followed by a base-promoted cleavage of the protecting group, which triggers a spontaneous intramolecular rearrangement and ring expansion. While this technique is often used to build up to macrocycles, it has also been attempted on this compound itself. In one study, researchers attempted to expand the 13-membered ring of laurolactam using a protected (4-methoxybenzyl) glycine (B1666218) fragment. The experiment demonstrated the chemical feasibility of applying this methodology to an already large ring, but it was met with challenges, including a low reaction yield and difficulties in isolating the expanded product from the starting material. This research highlights both the potential and the current limitations of further expanding existing macrocyclic lactams into even larger ring systems.
Formation of Functionalized Derivatives for Specific Research Applications
The functionalization of this compound is pursued to create derivatives for various research and practical applications, from materials science to drug discovery.
One of the most significant applications of derivatization is in polymer chemistry. This compound is used as a comonomer with other lactams, such as ε-caprolactam, to produce copolyamides. The ring-opening polymerization of this mixture results in copolyamide 6/12, a polymer that combines the properties of Nylon 6 and Nylon 12. This derivatization at the polymer level allows for the fine-tuning of material properties like melting point, moisture absorption, and flexibility for specific engineering plastic applications.
In the context of fine chemical synthesis, functionalization often targets the nitrogen atom. As detailed previously (Section 2.3.1), N-chlorination is a key step in producing bicyclic derivatives for potential use as rigid scaffolds in drug design. whiterose.ac.uk Other N-functionalizations could include acylation, alkylation, or arylation to attach various functional groups, thereby modifying the molecule's solubility, reactivity, or biological activity for specific research purposes.
Polymerization Science and Engineering of Azacyclotridecan 2 One
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of its ring and the addition of the monomer to the chain. youtube.com This method is crucial for producing high-molecular-weight polyamides from lactam monomers like azacyclotridecan-2-one.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is the most widely utilized method for the polymerization of lactams. rsc.org It is a versatile and efficient process that allows for the synthesis of high-molecular-weight polyamides. mdpi.com
The initiation of AROP in lactams such as this compound involves the use of a strong base to generate a lactam anion. rsc.orgmdpi.com The process begins with the abstraction of the proton from the amide group of the lactam monomer by a strong base, forming a lactam anion. mdpi.com
This lactam anion is a powerful nucleophile. The subsequent step involves the formation of the actual active species for propagation, which is an N-acyllactam. This growth center is formed through a complex reaction sequence. The polymerization of lactams initiated solely by lactam anions can exhibit an autocatalytic character, where the formation of the N-acylated lactam growth center is the rate-controlling step. mdpi.com The propagation then proceeds by the repeated nucleophilic attack of lactam anions on the endocyclic carbonyl group of this N-acyllactam growth center at the end of the growing polymer chain. mdpi.com
To achieve high polymerization rates, AROP of lactams typically employs a two-component system consisting of a catalyst (initiator) and an activator (co-initiator). rsc.orgresearchgate.net
Catalysts: The catalyst is a strong base that generates the lactam anion. Alkali metals, their hydrides, or alkoxides are common catalysts. rsc.org A widely used catalyst is sodium caprolactamate (the sodium salt of ε-caprolactam), which can effectively initiate the polymerization of other lactams, including this compound. mdpi.comresearchgate.net Another example is ε-caprolactam magnesium bromide (CLMgBr). mdpi.com
Activators: The activator, often referred to as a co-initiator, is a compound that creates the initial growth centers, thereby accelerating the polymerization and bypassing the slow initial stage. researchgate.net Activators are typically N-acyllactam structures. researchgate.net These can be added directly or formed in situ by reacting the lactam with an acylating agent like acetyl chloride or benzoyl chloride. rsc.org Commercially important activators include N-carbamoyllactams and compounds based on isocyanates or polycarbodiimides. mdpi.com When a carbodiimide (B86325) is used as an activator with an alkali lactamate (the catalyst), the resulting growth center possesses a guanidine (B92328) structure. mdpi.comresearchgate.net
The combination of a catalyst and an activator allows for rapid polymerization, enabling the synthesis of high-molecular-weight Polyamide 12 in very short reaction times.
Table 1: Common Catalyst and Activator Systems in AROP of Lactams
| Role | Compound Class | Specific Example(s) | Function |
|---|---|---|---|
| Catalyst | Alkali Metal Lactamates | Sodium Caprolactamate (NaCL) | Generates lactam anions for propagation. mdpi.comresearchgate.net |
| Grignard Reagents | ε-caprolactam magnesium bromide (CLMgBr) | Acts as a catalyst, participating in the lactamolytic mechanism. mdpi.com | |
| Activator | N-acyllactams | N-acetyl-ε-caprolactam | Provides initial growth centers to accelerate polymerization. mdpi.com |
| Carbamoyllactams | Hexamethylene-1,6-dicarbamoylcaprolactam | Forms N-acyllactam growth centers. mdpi.com | |
| Isocyanates | Caprolactam-blocked isocyanates | Reacts in situ to form growth centers. mdpi.com | |
| Carbodiimides | Polycarbodiimides | Reacts with the catalyst to form a growth center with a guanidine structure. mdpi.comresearchgate.net |
The kinetics of AROP can be complex, influenced by the type and concentration of the catalyst and activator, temperature, and the presence of impurities. In an activated system, the polymerization proceeds rapidly without a significant induction period.
Under specific, highly controlled conditions, particularly with certain types of lactams and in the absence of impurities or side reactions, AROP can exhibit characteristics of a living polymerization. youtube.com In a true living polymerization, there are no termination or chain-transfer steps. dspaces.org The polymer chains remain active after all the monomer has been consumed. This allows for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution. ethernet.edu.et Furthermore, the addition of more monomer to the system will result in the resumption of polymerization. dspaces.org The degree of polymerization in such systems is determined by the ratio of the initial monomer concentration to the initial initiator concentration. youtube.comyoutube.com While achieving a truly living polymerization for this compound can be challenging, the principles of controlled polymerization are applied to tailor the properties of the resulting Polyamide 12.
Cationic Ring-Opening Polymerization (CROP)
While not as common as AROP for lactam polymerization, cationic ring-opening polymerization (CROP) provides an alternative route, particularly for synthesizing N-substituted polyamides. rsc.org The process is typically initiated by proton donors such as strong organic or inorganic acids. rsc.org However, CROP of lactams often results in lower molecular weight products compared to AROP. mdpi.com
The mechanism of CROP for this compound is believed to commence with the protonation of the carbonyl oxygen of the lactam monomer by an acid catalyst. wikipedia.orgdspaces.org This O-protonation makes the carbonyl carbon highly electrophilic. rsc.org
The key steps of the propagation mechanism are as follows:
Protonation: The oxygen atom of the lactam's carbonyl group is protonated by the acid catalyst. rsc.orgdspaces.org
Nucleophilic Attack: A neutral, unprotonated lactam monomer then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated lactam. rsc.orgdspaces.org
Ring Opening and Intermediate Formation: This attack leads to the opening of the ring and the formation of an aminoacyl lactam cation, which exists as an ammonium (B1175870) salt. rsc.org
Chain Propagation: The newly formed ammonium cation can then protonate another lactam monomer, regenerating the reactive protonated species. The strongest nucleophile in the system, the amine end group of a neutral polymer chain, then attacks another protonated and ring-opened monomer, propagating the polymer chain through successive acylation steps. wikipedia.orgrsc.orgdspaces.org
This sequence of protonation, nucleophilic attack, and acylation continues, leading to the formation of the polyamide chain. dspaces.org
Initiator Systems (e.g., Methyl Tosylate)
The ring-opening polymerization (ROP) of this compound, also known as laurolactam (B145868), can be initiated through several chemical pathways, including cationic, anionic, and hydrolytic methods. wikipedia.org While cationic initiators are capable of inducing polymerization, they are not typically used in commercial production due to significant drawbacks. wikipedia.orggoogle.com
Cationic polymerization can be initiated by electrophilic species such as protic acids, Lewis acids, or alkylating agents like methyl tosylate. google.com The mechanism involves the protonation or alkylation of the carbonyl oxygen of the lactam, rendering the ring susceptible to nucleophilic attack by another monomer. However, this method is prone to side reactions, including transesterification and cyclization, which can limit the achievable molecular weight and result in a less stable polymer that is more susceptible to oxidation. wikipedia.orggoogle.comgoogle.com
In contrast, anionic ring-opening polymerization (AROP) is a more effective method for producing high molecular weight polyamide 12. google.com This process requires a strong base as an initiator and often an N-acylated lactam as a co-initiator or activator. rsc.orgmdpi.com Common initiators for AROP include alkali metals, alkali metal hydrides, and alcoholates. google.comrsc.org The mechanism begins with the formation of a lactam anion, which acts as the primary nucleophile. mdpi.com Propagation proceeds through the repeated nucleophilic attack of the lactam anion on the N-acylated growth center of the polymer chain. mdpi.com This method is fast and can be performed both above and below the polymer's melting temperature.
The most industrially significant method for producing Nylon-12 is hydrolytic polymerization, where water serves as the initiator. mdpi.comcetjournal.it This process will be discussed in detail in section 3.1.3.
Table 1: Comparison of Initiator Systems for this compound Polymerization
| Initiator Type | Examples | Mechanism | Advantages | Disadvantages | Commercial Use |
| Cationic | Protic acids, Lewis acids, Methyl Tosylate | Electrophilic attack on carbonyl oxygen, ring-opening by monomer. | Can initiate polymerization. | Prone to side reactions; results in lower molecular weight and less stable polymer. wikipedia.orggoogle.comgoogle.com | Not commercially used. wikipedia.org |
| Anionic | Alkali metals, Metal hydrides, Lactam salts (e.g., CLNa) | Nucleophilic attack by lactam anion on monomer or activated chain end. | Fast reaction rates; produces high molecular weight polymer. google.com | Sensitive to impurities like water. mdpi.commdpi.com | Used in specific applications, e.g., rotational molding. bohrium.com |
| Hydrolytic | Water | Ring-opening via hydrolysis to form aminododecanoic acid, followed by polycondensation. | Industrially efficient; produces high conversion and stable polymer. cetjournal.it | Requires high temperatures and pressures; slower than AROP. google.com | Preferred route for commercial production. wikipedia.orgcetjournal.it |
Kinetic Rate Constants and Reaction Control
The kinetics of the polymerization of this compound are complex, particularly for the industrially prevalent hydrolytic method, as it involves multiple simultaneous reactions: ring-opening, polycondensation, and polyaddition. cetjournal.it Due to this complexity and the challenging reaction conditions (high temperatures of 260-300°C), specific kinetic rate constants for laurolactam polymerization are scarce in published literature. wikipedia.orgcetjournal.it In process simulations, kinetic parameters for the hydrolytic polymerization of Nylon-12 are often adapted from the more extensively studied Nylon-6 (polycaprolactam) system due to the similarity of the reaction mechanisms. cetjournal.it
Reaction control is paramount for achieving the desired molecular weight and polymer properties. The key parameters influencing the reaction rate and equilibrium are temperature, pressure, and the concentration of initiators (water) and catalysts. cetjournal.itgoogle.com
In anionic polymerization , the reaction rate is significantly faster. It is controlled by the concentrations of the initiator (e.g., sodium caprolactamate) and an activator (e.g., an N-acylated lactam). The temperature is also a critical control parameter; for instance, anionic copolymerization of caprolactam and laurolactam has been studied at temperatures around 160°C. bohrium.com The reactivity of laurolactam in anionic copolymerization is lower than that of ε-caprolactam, which is attributed to its lower ring strain. rsc.org
Table 2: Kinetic Stages and Control Factors in Hydrolytic Polymerization of this compound
| Reaction Stage | Description | Key Control Parameters | Effect on Polymer |
| 1. Ring-Opening (Hydrolysis) | Water molecule attacks the amide bond in the laurolactam ring, forming 12-aminododecanoic acid. cetjournal.it | Temperature, Water Concentration | Generates linear monomer essential for polymerization. |
| 2. Polycondensation | The amine group of one amino acid molecule reacts with the carboxylic acid group of another, eliminating water. cetjournal.it | Temperature, Water Removal (Pressure) | Primary mechanism for chain growth and molecular weight increase. |
| 3. Polyaddition | The amine group of a growing chain attacks a laurolactam monomer, incorporating it into the chain. cetjournal.it | Temperature, Monomer Concentration | Contributes to chain growth, especially in early stages. |
Water-Initiated Polymerization
Water-initiated polymerization, also known as hydrolytic polymerization, is the most widely used and industrially efficient route for the synthesis of Nylon-12 from this compound. cetjournal.it This method circumvents the stability issues associated with cationic polymerization and does not require the stringent anhydrous conditions of anionic polymerization. wikipedia.orgmdpi.com
Ring-Opening Hydrolysis : The process begins with the reaction between the cyclic laurolactam monomer and water, which acts as the initiator. At high temperatures (250-300°C), the water molecule attacks the amide bond in the lactam ring, opening it to form the linear monomer, 12-aminododecanoic acid. cetjournal.itgoogle.com
Polycondensation : As the concentration of the linear amino acid increases, step-growth polymerization begins. The amine functional group (-NH2) of one molecule reacts with the carboxylic acid functional group (-COOH) of another, forming an amide linkage and eliminating a molecule of water. This is the primary reaction for building high molecular weight polymer chains. cetjournal.it
Polyaddition : Concurrently, the amine group of a growing polymer chain can directly attack a cyclic laurolactam monomer. This opens the ring and adds the monomer unit to the chain. cetjournal.it
Unlike the polymerization of caprolactam (for Nylon-6), the polymerization of laurolactam is not a significant equilibrium reaction. taylorandfrancis.com This leads to an almost quantitative yield of the polymer, making the removal of unreacted monomer or low-molecular-weight oligomers largely unnecessary. taylorandfrancis.com
Industrial processes often employ a continuous method in a polymerization column with distinct temperature zones. cetjournal.itgoogle.com Laurolactam, mixed with 1-10% by weight of water, is fed into the top of the column and heated to around 280-300°C under vapor pressure to facilitate the initial ring-opening. google.com As the mixture moves down the column, the temperature may be gradually decreased while pressure is reduced to remove water vapor, driving the polycondensation reaction forward to achieve a high molecular weight polymer with a conversion rate exceeding 99.5%. google.com
Synthesis of Polyamides from this compound
Nylon-12 Homopolymerization
The homopolymer of this compound is Nylon-12 (also designated PA 12), a high-performance engineering thermoplastic. wikipedia.orgeuroplas.com.vn Its repeating unit has the formula [(CH2)11C(O)NH]n, indicating 12 carbon atoms per monomer unit. wikipedia.org The primary industrial synthesis route is the ring-opening polymerization (ROP) of laurolactam (the common name for this compound). wikipedia.orgtdlmould.com
As detailed previously, the hydrolytic ROP is the preferred commercial method. wikipedia.orgcetjournal.it This process yields a polymer with a low concentration of extractables (unreacted monomer and oligomers), typically less than 0.5%. taylorandfrancis.com Anionic ROP can also be used and is particularly suitable for processes like monomer casting or rotational molding. wikipedia.orgbohrium.com
Nylon-12 possesses a unique combination of properties that distinguish it from other polyamides like Nylon-6 or Nylon-66. wikipedia.org Its relatively long hydrocarbon chain (11 methylene (B1212753) units) results in low water absorption and excellent dimensional stability. wikipedia.orgwanhan-plastic.com This also imparts an almost paraffin-like structure, contributing to its high chemical resistance and insensitivity to stress cracking. wikipedia.org While its melting point of 178–180°C is the lowest among major polyamides, it retains good mechanical properties such as hardness, high tensile strength, and abrasion resistance, comparable to those of short-chain nylons. wikipedia.orgeuroplas.com.vn
Industrial Production and Applications of Nylon-12
Industrial Production: The industrial production of Nylon-12 relies on the availability of its monomer, laurolactam. google.com Laurolactam is typically synthesized from cyclododecatriene (CDT), which is derived from butadiene. taylorandfrancis.comgoogle.com The polymerization is carried out in large-scale reactors, often in a continuous process, using the hydrolytic ROP method to ensure high conversion and consistent product quality. cetjournal.itgoogle.com Major global producers include companies such as Evonik, Arkema, and EMS-Chemie. wikipedia.orgtaylorandfrancis.com
Applications: The versatile properties of Nylon-12 have led to its widespread use across numerous high-performance sectors. europlas.com.vntuntunplastic.com
Automotive Industry : Nylon-12 is extensively used for its chemical resistance, durability, and low weight. europlas.com.vntuntunplastic.com It is a primary material for fuel lines, brake tubing, pneumatic lines, and oil-resistant tubes. wikipedia.orgwanhan-plastic.com
Industrial Manufacturing & Energy : Its excellent mechanical properties and resistance to chemicals, oils, and solvents make it ideal for gears, bearings, flexible pipes (B44673), and tubing in the oil and gas industry. europlas.com.vntuntunplastic.com It is also used for protective coatings on metal pipes to prevent corrosion. tuntunplastic.com
Electronics : In the electronics field, Nylon-12 is used for cable sheathing and as an insulating material due to its good electrical insulation properties and durability. wikipedia.orgeuroplas.com.vn
Medical and Pharmaceutical : Due to its biocompatibility, chemical stability, and ability to be sterilized, Nylon-12 is used in medical equipment and for sterilized films and bags. wikipedia.orgwanhan-plastic.comtuntunplastic.com
Consumer Goods & Sporting Equipment : Its toughness and fatigue resistance make it suitable for applications like high-end sports equipment and glasses frames. wikipedia.orgtuntunplastic.com
Packaging : It is used for films in food packaging, where its low permeability to water vapor and aromas is beneficial. wikipedia.org
Copolymerization with Other Monomers
This compound can be copolymerized with other monomers to create copolyamides with tailored properties. This approach allows for the modification of characteristics such as melting point, crystallinity, flexibility, and water absorption to meet the demands of specific applications. bohrium.comresearchgate.net
A prominent example is the copolymerization of laurolactam with ε-caprolactam to produce Nylon 6/12. bohrium.com This is typically achieved through activated anionic copolymerization. bohrium.com The incorporation of the longer, more hydrophobic laurolactam unit into the polyamide-6 chain has several notable effects:
Reduced Melting Point and Crystallinity : The random incorporation of the C12 monomer disrupts the regular hydrogen bonding and chain packing of the polyamide-6 segments, leading to a lower melting temperature and a reduced degree of crystallinity compared to pure Nylon-6. mdpi.comresearchgate.net
Lower Water Absorption : The higher hydrocarbon content from the laurolactam units makes the copolymer less hygroscopic than Nylon-6, which improves its dimensional stability in humid environments. researchgate.net
Modified Mechanical Properties : The impact strength of the copolymers generally increases with higher laurolactam content, while the flexural modulus decreases. researchgate.net
Laurolactam is also used as a comonomer with other lactams, such as octanelactam to form Nylon 8/12 copolymers, and with lactones like ε-caprolactone to synthesize copolyesteramides. chemchart.comehu.es The synthesis of these copolymers allows for a broad spectrum of materials with properties intermediate between the respective homopolymers, expanding their application range. chemchart.com
Copolymers with 11-Amino-undecanoic Acid
The copolymerization of this compound (laurolactam), the monomer for Nylon 12, with 11-Amino-undecanoic acid, the monomer for Nylon 11, yields a series of random copolymers with tailored properties. dtic.mil The synthesis is typically carried out via melt-condensation at elevated temperatures (e.g., 210 °C) under vacuum. dtic.mil The incorporation of two different monomer units along the polymer chain disrupts the crystalline regularity, leading to significant changes in thermal and structural properties compared to the respective homopolymers, Nylon 11 and Nylon 12. dtic.milrsc.org
The crystal structure of these copolymers is also highly dependent on the comonomer ratio. Nylon 11 typically crystallizes into the α-phase from the melt, while Nylon 12 adopts the γ-phase. dtic.mil In the as-polymerized copolymers, solid-state NMR and Wide-Angle X-ray Scattering (WAXS) analyses indicate that the α-crystal form is dominant in copolymers containing up to 65 mol-% of Nylon 12 units. dtic.mil Beyond this concentration, the γ-phase becomes the predominant structure. dtic.mil This demonstrates that the crystal structure can be systematically controlled by adjusting the feed ratio of the monomers. dtic.mil
Table 1: Thermal Properties of Nylon 11/12 Copolymers Data derived from studies on as-prepared copolymers.
| Molar % Nylon 12 in Feed | Melting Point (Tm) (°C) | % Crystallinity (estimated from ΔH) |
| 0 (Nylon 11) | ~180-190 | High |
| 15 | Lowered | Decreased |
| 35 | Lowered | Decreased |
| 50 | Lowered | Decreased |
| 65 | ~148 | Minimum |
| 85 | Increasing | Increasing |
| 100 (Nylon 12) | ~175-180 | High |
Copolymers with Hexanedioic Acid, Hexahydro-2H-azepin-2-one, and 1,6-Hexanediamine
This compound can be incorporated into complex multicomponent copolymers to achieve specific material properties. One such example is the terpolyamide synthesized from this compound (Nylon 12 monomer), Hexahydro-2H-azepin-2-one (caprolactam, Nylon 6 monomer), and the salt of Hexanedioic acid (adipic acid) and 1,6-Hexanediamine (Nylon 6,6 monomers). ibm.comepa.gov
The introduction of these different monomer units along the polymer backbone creates significant chain irregularity. ibm.com This irregularity disrupts the ability of the polymer chains to pack into a stable crystal lattice, which profoundly affects the material's thermal and morphological characteristics. ibm.com A commercial example of such a terpolyamide of Nylon 6, Nylon 6/6, and Nylon 12 was found to have an atypically low melting temperature (Tm). ibm.com
A notable characteristic of this terpolymer is its crystallization behavior. Upon cooling from the melt, the material can become wholly amorphous. ibm.com With a glass transition temperature (Tg) around 20°C (potentially lowered by plasticizers), the polymer chains have sufficient mobility to begin ordering over time, even at room temperature. ibm.com This results in a time-dependent morphology, where the degree of crystallinity increases with ambient aging. Consequently, the mechanical properties of the material are not static; for instance, the Young's modulus of an amorphous sample was measured at 1.3 x 10² MPa, which increased to 2.8 x 10² MPa after being annealed at room temperature for seven days. ibm.com
Nylon 13,6 Synthesis and Characterization
Nylon 13,6 is a polyamide synthesized from the polycondensation of 1,13-tridecanediamine and the six-carbon dicarboxylic acid, hexanedioic acid (adipic acid). osti.govresearchgate.net Its synthesis does not directly involve the ring-opening polymerization of this compound.
The synthesis is typically a two-step process. osti.gov First, a 1:1 molar salt of adipic acid and 1,13-tridecanediamine is prepared in an aqueous solution. osti.gov This salt is then heated in a closed pressure vessel to produce a low-molecular-weight prepolymer or oligomer; this initial step is crucial to prevent the sublimation of the monomer during the subsequent high-temperature stage. osti.gov Finally, high molecular weight Nylon 13,6 is produced from the oligomer via melt condensation polymerization under high vacuum at elevated temperatures (e.g., 220°C). osti.gov
Nylon 13,6 is a semi-crystalline polymer with a glass transition temperature (Tg) of approximately 60°C and a melting temperature (Tm) of about 206°C. osti.govresearchgate.net A key feature of Nylon 13,6 is its very fast crystallization kinetics when compared to commercially significant polyamides like Nylon 6 and Nylon 6,6. osti.govresearchgate.netosti.gov This is evident in differential scanning calorimetry (DSC) analysis, which shows a sharp crystallization exotherm upon cooling from the melt. osti.gov The difference between its melting peak and its crystallization peak upon cooling at 20°C/min is only 29°C. osti.gov Due to its long methylene sequences and lower density of amide groups, Nylon 13,6 exhibits significantly lower moisture absorption than Nylon 6 or Nylon 6,6. osti.govresearchgate.net
Table 2: Key Thermal Properties of Nylon 13,6
| Property | Value |
| Glass Transition Temperature (Tg) | ~60 °C osti.govresearchgate.net |
| Melting Temperature (Tm) | ~206 °C osti.govresearchgate.net |
| Equilibrium Melting Temperature (T⁰m) | ~248 °C osti.govresearchgate.net |
| Peak Crystallization Temperature (Tc) from melt at 40°C/min heating | 191 °C osti.gov |
Polymer Characterization Methodologies (Focus on Structural and Thermal Aspects)
Spectroscopic Analysis of Polyamides (FT-IR, NMR)
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure of polyamides derived from this compound.
FT-IR Spectroscopy provides a molecular fingerprint, identifying the key functional groups present in the polymer. mdpi.com For polyamides, the FT-IR spectrum is characterized by several distinct absorption bands. researchgate.net The N-H stretching vibration of the amide group typically appears as a strong band in the region of 3300-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is observed as a very strong peak around 1630-1685 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1540-1550 cm⁻¹. Additionally, characteristic stretching and bending vibrations for the methylene (CH₂) groups that make up the polymer backbone are prominent in the 2800-3000 cm⁻¹ and 1460-1475 cm⁻¹ regions, respectively. researchgate.net
NMR Spectroscopy offers detailed insight into the molecular structure and environment of the atoms. Solid-state ¹⁵N and ¹³C NMR are particularly powerful for analyzing the crystalline structure of polyamides. dtic.mil The chemical shift of the nitrogen atom in the amide group is sensitive to the local conformation and hydrogen bonding environment, which differs between crystal forms. dtic.mil For example, in Nylon 11/12 copolymers, the solid-state ¹⁵N NMR spectra show a smooth shift of the main peak from approximately 84 ppm, characteristic of the α-form in Nylon 11, to 89 ppm, characteristic of the γ-form in Nylon 12, as the proportion of laurolactam units increases. dtic.mil Similarly, ¹³C NMR can distinguish between carbons in the crystalline and amorphous domains of the polymer. dtic.mil
Table 3: Characteristic FT-IR Absorption Bands for Polyamides
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| 2927, 2863 | C-H Stretch | Aliphatic (CH₂) |
| ~1685 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1475 | C-H Bend | Aliphatic (CH₂) |
| ~1405 | C-N Stretch | Amide |
Crystallization Kinetics and Crystal Structure Analysis (e.g., DSC, X-ray Scattering)
The physical and mechanical properties of polyamides are largely dictated by their semi-crystalline nature. Differential Scanning Calorimetry (DSC) and X-ray Scattering are primary techniques used to investigate these thermal and structural aspects.
Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer. A typical DSC thermogram for a semi-crystalline polyamide will show a step change corresponding to the glass transition temperature (Tg), an endothermic peak for the melting temperature (Tm), and, upon cooling from the melt, an exothermic peak indicating the crystallization temperature (Tc). osti.gov The area under the melting peak is proportional to the enthalpy of fusion (ΔHₘ), which can be used to estimate the polymer's percent crystallinity. researchgate.net
DSC is also a critical tool for studying crystallization kinetics. researchgate.net Isothermal crystallization experiments, where the polymer is rapidly cooled to a specific temperature below its Tm and the heat flow is monitored over time, can be analyzed using the Avrami equation to determine the mechanism and rate of crystallization. mdpi.commdpi.com Non-isothermal studies, where the polymer is cooled at a constant rate, reveal how cooling history affects crystal formation and can be analyzed using models such as the Ozawa or Kissinger methods. researchgate.netnih.gov For Nylon 12, studies have shown that the crystallization temperature is dependent on the cooling rate; faster cooling rates result in crystallization occurring at lower temperatures. mdpi.com
X-ray Scattering , particularly Wide-Angle X-ray Scattering (WAXS) or X-ray Diffraction (XRD), is the definitive method for determining the crystal structure of polymers. mdpi.com The resulting diffraction pattern shows peaks at specific angles (2θ) that correspond to the spacing between planes in the crystal lattice. kpi.ua Polyamides can exist in different polymorphic forms, most commonly the α and γ forms, which have distinct chain packing and hydrogen bonding arrangements. researchgate.net For instance, WAXS patterns of Nylon 13,6 show a structure more similar to the α-form, which was unexpected as the γ-form is common for similar nylons. osti.govresearchgate.net In Nylon 11/12 copolymers, WAXS is used to track the transition from a predominantly α-form structure to a γ-form structure as the Nylon 12 content increases. dtic.mil
Table 4: Summary of Crystallographic Forms in Selected Polyamides
| Polyamide/Copolymer | Typical Crystal Form(s) | Key X-ray Diffraction Features |
| Nylon 12 | γ-form (monoclinic) | Stable form when cooled from the melt. nih.gov |
| Nylon 11 | α-form | Stable form when cooled from the melt. dtic.mil |
| Nylon 11/12 Copolymers | α-form or γ-form | Dominated by α-form at low Nylon 12 content; transitions to γ-form as Nylon 12 content increases. dtic.mil |
| Nylon 13,6 | α-form like | X-ray scattering pattern is more similar to the α-form than the expected γ-form. osti.govresearchgate.net |
Computational and Theoretical Chemistry of Azacyclotridecan 2 One
Conformational Analysis and Energy Landscapes
The large and flexible 13-membered ring of azacyclotridecan-2-one allows for a multitude of possible conformations. Computational chemistry plays a crucial role in identifying the most stable of these conformers and mapping the energy landscape of the molecule.
Molecular Mechanics and Quantum Chemical Calculations for Stable Conformers
To elucidate the conformational preferences of this compound, a combination of molecular mechanics and quantum chemical calculations is employed. Initial explorations of the conformational space are often performed using molecular mechanics methods, which provide a computationally efficient way to generate a wide range of possible structures.
Following this, more accurate quantum chemical calculations, such as those based on density functional theory (DFT), are utilized to optimize the geometries and determine the relative energies of the most promising conformers. These calculations provide a more rigorous understanding of the electronic structure and have been used to determine the enthalpies of formation of this compound in the gas phase. researchgate.net While the specific stable conformers have been analyzed in research, detailed geometric parameters of the most stable conformers are not extensively reported in readily available literature. researchgate.net
Potential Energy Surface (PES) Construction
The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. For a molecule as complex as this compound, a full PES is multidimensional and computationally expensive to generate. However, simplified PES scans can be constructed by systematically varying key dihedral angles within the macrocycle. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The construction of such a surface provides a comprehensive map of the molecule's flexibility and the energy barriers between different conformations. While the principles of PES construction are well-established, specific studies detailing the complete PES for this compound are not prevalent in the reviewed literature.
Estimation of Strain Energies in Cyclic Systems
The 13-membered ring of this compound is subject to ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The estimation of this strain energy is critical for understanding the molecule's reactivity and stability.
Computational methods can be used to calculate the total strain energy by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. While the concept of ring strain is fundamental to understanding cyclic systems, a specific, quantified strain energy for this compound is not explicitly detailed in the surveyed scientific literature.
Thermodynamic Calculations and Modeling
The thermodynamic properties of this compound have been investigated through both experimental calorimetry and theoretical calculations, providing essential data on its energetic characteristics in different physical states.
Enthalpies of Combustion and Formation (Crystalline, Liquid, Gaseous States)
The standard molar enthalpies of combustion (ΔcH°) and formation (ΔfH°) of this compound have been determined for its crystalline, liquid, and gaseous states through combustion calorimetry. researchgate.net These experimental values are crucial for understanding the energy content of the molecule and are presented in the table below.
| State | Enthalpy of Combustion (ΔcH°) (kJ·mol-1) | Enthalpy of Formation (ΔfH°) (kJ·mol-1) |
|---|---|---|
| Crystalline | -7617.8 ± 2.6 | -426.8 ± 2.8 |
| Liquid | -7649.3 ± 2.6 | -395.3 ± 2.8 |
| Gaseous | -7756.2 ± 3.0 | -288.4 ± 3.2 |
Data sourced from ResearchGate. researchgate.net
Enthalpies of Sublimation and Vaporization
The enthalpies of sublimation (ΔsubH°) and vaporization (ΔvapH°) are important thermodynamic parameters that describe the energy required for phase transitions. These values have been determined for this compound and are summarized in the table below.
| Transition | Enthalpy Change (kJ·mol-1) |
|---|---|
| Sublimation (ΔsubH°) | 138.4 ± 1.4 |
| Vaporization (ΔvapH°) | 106.9 ± 1.2 |
Data sourced from ResearchGate. researchgate.net
Biological and Biomedical Research Applications of Azacyclotridecan 2 One Frameworks
Investigations into Bioactivity
The inherent structure of Azacyclotridecan-2-one, a macrocyclic lactam, provides a foundation for the synthesis of a variety of derivatives with potential biological effects. Research in this area has focused on exploring the therapeutic and antimicrobial properties of these modified compounds.
Potential Therapeutic Effects of this compound and Analogs
While this compound itself is not recognized as a therapeutic agent, its chemical framework has been utilized in the synthesis of compounds with potential pharmacological activity. A notable example is its use as a precursor in the synthesis of MDL-12330A, a compound investigated for its potential as a calcium channel blocker wikipedia.org. Calcium channel blockers are a class of drugs used to treat various cardiovascular conditions, including hypertension and angina, by relaxing blood vessels and reducing the heart's workload. The synthesis of this potential therapeutic agent highlights the utility of the this compound backbone as a starting point for creating more complex and biologically active molecules. Further research into N-substituted and other functionalized analogs of this compound could unveil a broader spectrum of therapeutic possibilities.
Antimicrobial Activity Studies
Direct evidence for the antimicrobial activity of this compound as a standalone compound is not extensively documented in scientific literature. However, research into the antimicrobial properties of materials derived from it, specifically Polyamide 12 (PA12), has shown promising results. Studies have demonstrated that incorporating antimicrobial agents into the PA12 matrix can create materials with significant biocidal activity.
For instance, composites of Polyamide 12 with metal oxides have been shown to exhibit high antimicrobial activity nih.gov. Similarly, the incorporation of silver nanoparticles into PA12 has been found to enhance its antibacterial performance mdpi.com. These findings suggest that while this compound itself may not be a potent antimicrobial, its polymerized form provides a stable and effective vehicle for the delivery and presentation of antimicrobial agents. This has potential applications in medical devices, food packaging, and other areas where microbial contamination is a concern.
Drug Discovery and Medicinal Chemistry Efforts
The unique structural features of this compound make it an attractive building block in the field of drug discovery and medicinal chemistry. Its large, flexible ring can be chemically modified to create diverse libraries of compounds for screening against various biological targets.
Role as Scaffolds for Drug Candidates
In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups can be attached to create a family of related compounds. The this compound framework serves as such a scaffold. Its utility is exemplified by its role in the synthesis of the aforementioned calcium channel blocker candidate, MDL-12330A wikipedia.org. The synthesis of this molecule demonstrates how the macrocyclic lactam can be chemically transformed to introduce new functionalities and stereochemical complexities, leading to a molecule with potential therapeutic value. The ability to systematically modify the this compound structure allows for the exploration of structure-activity relationships, a critical aspect of drug discovery that aims to optimize the potency and selectivity of drug candidates. The development of combinatorial chemistry techniques further expands the potential of this compound as a scaffold, enabling the rapid generation of large libraries of diverse compounds for high-throughput screening mdpi.comnih.gov.
Mimicry of Natural Products in Pharmaceutical Development
Natural products have historically been a rich source of inspiration for the development of new drugs. Many biologically active natural products possess complex macrocyclic structures. The this compound framework, with its large ring system, can serve as a synthetic starting point for creating analogs or mimics of these natural products rsc.org. By starting with a readily available macrocycle like laurolactam (B145868), chemists can devise synthetic routes to build upon this framework and introduce the key functional groups and stereochemical features found in more complex natural products. This approach, known as diverted total synthesis or function-oriented synthesis, can lead to the discovery of novel compounds with similar or improved biological activities compared to the original natural product, while potentially offering advantages in terms of synthetic accessibility and scalability researchgate.net.
Development of Peptide-Based Drugs with Enhanced Stability
Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor stability in the body, as they are susceptible to degradation by enzymes. One strategy to overcome this limitation is to create peptidomimetics, which are molecules that mimic the structure and function of peptides but are more resistant to enzymatic breakdown nih.gov. The incorporation of macrocyclic scaffolds, such as that of this compound, into peptide structures can constrain their conformation and shield them from proteolytic enzymes, thereby enhancing their stability and bioavailability nih.govrsc.orgnih.gov. The lactam ring of this compound can be envisioned as a building block to create constrained peptide analogs where the macrocycle helps to lock the peptide into its biologically active conformation, leading to improved therapeutic efficacy nih.gov.
Stereoselective Synthesis of Biologically Active Lactam Derivatives
The this compound (laurolactam) macrocycle presents a unique scaffold for transformation into more complex, biologically active structures. Research has demonstrated its potential for conversion into various bicyclic lactams, which are significant in medicinal chemistry due to their increased rigidity and hydrolytic stability compared to their macrocyclic precursors. farmaceut.orgnih.govsrce.hr This transformation is a key strategy in late-stage functionalization, a process in medicinal chemistry that modifies complex molecules at a late synthetic stage to generate new potential drug candidates. farmaceut.org
A notable method for achieving this is the Hofmann-Löffler-Freytag (HLF) reaction, a photochemical process that facilitates the conversion of the macrocyclic ring into smaller, bicyclic structures containing β-, γ-, δ-, and ε-lactam rings. farmaceut.orgnih.govsrce.hr The HLF reaction proceeds via a radical rearrangement mechanism, initiated by the light-induced homolytic cleavage of an N-halogen bond on a laurolactam derivative. farmaceut.orgwikipedia.org This thermodynamically driven reaction is versatile and efficient, yielding a variety of structurally diverse and stable bicyclic products from the initial laurolactam framework. srce.hr This approach highlights the feasibility of using the this compound structure to create stable bicyclic compounds that could serve as new therapeutic agents. nih.gov
| Reaction Type | Starting Framework | Key Reagents/Conditions | Resulting Structures | Significance |
|---|---|---|---|---|
| Hofmann-Löffler-Freytag (HLF) Reaction | N-chloro-azacyclotridecan-2-one | UV Light (e.g., 370 nm lamp), Strong Acid farmaceut.orgnih.govwikipedia.org | Bicyclic lactams containing β, γ, δ, and ε-lactam rings srce.hr | Creates structurally rigid and hydrolytically stable molecules with potential as new drug candidates. farmaceut.orgnih.gov |
Biomedical Material Science Applications
This compound is the monomer used to produce Polyamide 12 (Nylon-12) through ring-opening polymerization. researchgate.net This high-performance polymer, along with its copolymers, possesses a combination of mechanical durability, chemical stability, and biocompatibility that makes it highly valuable for biomedical applications. bohrium.comnih.gov
Tissue Engineering Scaffolds
Polymers derived from this compound, particularly Nylon-12 and its composites, are actively researched for use as three-dimensional (3D) scaffolds in tissue engineering. nih.govresearchgate.net A scaffold is a matrix that serves as a temporary support for cells to attach, proliferate, and form new tissue. nih.gov Nylons are advantageous for this purpose due to their biocompatibility, desirable chemical stability, and tunable mechanical properties. bohrium.comresearchgate.net
The versatility of nylon allows it to be fabricated into various forms, including fibers, films, and molded parts, which can mimic the natural extracellular matrix (ECM). researchgate.netresearchgate.net For instance, nylon has been successfully used as a 3D scaffold for the in vitro study of neural cells. nih.gov Furthermore, nylon composites are being investigated as alternatives to metallic implants, with studies showing they have the potential to support bone growth. researchgate.net Fabrication techniques like selective laser sintering (SLS) can be used to create Nylon-6 scaffolds with complex internal architectures designed to enhance tissue regeneration and nutrient transport. emerald.com
Drug Delivery Systems
Polyamides synthesized from lactam monomers, including this compound, are explored for their potential in creating drug delivery systems. nih.govrsc.orgrsc.org The goal of these systems is to release a therapeutic agent in a controlled manner to a specific target site in the body. The physicochemical properties of the polymer are critical for this application.
Nylon-12, derived from this compound, is characterized by a low density of amide groups and long hydrocarbon segments. researchgate.netrsc.org These features result in lower moisture absorption and higher chemical resistance compared to other nylons like Nylon-6. rsc.org This inherent hydrophobicity and stability can be leveraged to design drug delivery vehicles, such as nanoparticles or microparticles, for the sustained release of hydrophobic drugs. By forming copolymers, for example with ε-caprolactone, the properties of the resulting material can be further tailored to control degradation rates and drug release kinetics. nih.gov
Biodegradable Materials for Medical Devices
The stability of a polymer is a critical factor in its selection for medical devices. Polymers derived from this compound are known for their durability and resistance to degradation, making them suitable for a wide range of medical applications. bohrium.comboydbiomedical.com
The homopolymer, Nylon-12, exhibits high stability in humid environments and is resistant to hydrolysis, which is the primary degradation mechanism for many polymers in the body. bohrium.comnih.gov This biostability makes Nylon-12 an excellent material for long-term or permanent medical devices where material integrity must be maintained. boydbiomedical.com Common applications include catheters, which require flexibility, precision, and resistance to kinking and punctures, as well as non-absorbable monofilament sutures used in microsurgery. nih.govboydbiomedical.com While Nylon-12 itself is not considered a biodegradable polymer for applications requiring resorption, the broader class of polyamides can be designed for degradability. nih.govpolysciences.com The degradation rate of polyamides can be influenced by factors such as monomer choice and copolymerization, allowing for the development of materials with tailored properties for specific device lifetimes. nih.govnih.gov
| Property | Description for Nylon-12 | Relevance to Medical Devices |
|---|---|---|
| Biocompatibility | Generally considered biocompatible, eliciting a minimal host response. bohrium.comnih.gov | Essential for any material in direct contact with bodily tissues to avoid adverse reactions. |
| Chemical Stability | High resistance to chemicals and hydrolysis due to low moisture absorption. bohrium.comrsc.org | Ensures material integrity and device performance over its intended lifespan (e.g., catheters, long-term implants). boydbiomedical.com |
| Mechanical Properties | Durable, flexible, and resistant to abrasion, cracking, and punctures. nih.govboydbiomedical.com | Provides the necessary strength and resilience for devices like surgical sutures and balloon catheters. boydbiomedical.com |
| Degradation Profile | Considered biostable with very slow degradation. bohrium.com | Suitable for permanent implants and devices where resorption is not desired. boydbiomedical.com Copolymerization can be used to introduce biodegradability. nih.gov |
Advanced Characterization Techniques and Analytical Methodologies in Azacyclotridecan 2 One Research
Spectroscopic Methods in Structural Elucidation and Conformational Studies
Spectroscopy is indispensable for the fundamental characterization of Azacyclotridecan-2-one, offering non-destructive analysis of its molecular framework and spatial arrangement.
Infrared (IR) spectroscopy is a primary technique for identifying the key functional groups within the this compound molecule. The IR spectrum provides definitive evidence for the lactam ring structure. The most prominent absorption bands are associated with the amide group. A strong absorption peak, known as the Amide I band, appears around 1650 cm⁻¹ and is attributed to the C=O stretching vibration. The N-H stretching vibration is observed as a distinct band in the region of 3200-3300 cm⁻¹. Furthermore, the N-H bending vibration, or Amide II band, is typically found near 1550 cm⁻¹. The presence of the long methylene (B1212753) (-CH₂) chain is confirmed by characteristic C-H stretching vibrations just below 3000 cm⁻¹. nist.gov
Table 1: Characteristic Infrared Absorption Bands for this compound The data in this table is interactive. You can sort and filter the information as needed.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3290 | N-H Stretch | Amide |
| ~2930 | C-H Asymmetric Stretch | Methylene (-CH₂) |
| ~2850 | C-H Symmetric Stretch | Methylene (-CH₂) |
| ~1655 | C=O Stretch (Amide I) | Lactam |
| ~1550 | N-H Bend (Amide II) | Amide |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformational behavior of molecules in solution. nih.govmdpi.com For this compound, ¹H NMR and ¹³C NMR provide a complete picture of its carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons on the carbon adjacent to the amide nitrogen typically appear as a multiplet around 3.2 ppm. The protons on the carbon alpha to the carbonyl group are observed further downfield, around 2.2-2.4 ppm. The remaining methylene protons in the large 12-membered ring produce a complex, overlapping series of signals in the 1.2-1.7 ppm region due to their similar chemical environments and the ring's flexibility.
The conformational flexibility of the large ring means that, at room temperature, the molecule is likely undergoing rapid interconversion between various conformers. nih.govrsc.org This rapid exchange averages the NMR signals. More advanced NMR experiments, such as variable-temperature studies, could potentially "freeze out" individual conformers, allowing for the determination of energy barriers between them and a more detailed analysis of the ring's preferred spatial arrangements. nih.gov
Table 2: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃ The data in this table is interactive. You can sort and filter the information as needed.
| Nucleus | Position | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C=O | ~178 |
| ¹³C | -CH₂-NH- | ~40 |
| ¹³C | -CH₂-C=O | ~36 |
| ¹³C | Other -CH₂- | 22-26 |
| ¹H | -NH- | ~6.0 (broad) |
| ¹H | -CH₂-NH- | ~3.2 |
| ¹H | -CH₂-C=O | ~2.3 |
| ¹H | Other -CH₂- | 1.2-1.7 |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nist.gov Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The mass spectrum of this compound shows a clear molecular ion peak at a mass-to-charge ratio (m/z) of 197, which corresponds to its molecular weight (C₁₂H₂₃NO). nist.gov The fragmentation pattern is characteristic of a large-ring lactam. The fragmentation process involves the cleavage of the alkyl chain, leading to a series of daughter ions. Common fragmentation pathways include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. The resulting fragment ions provide a fingerprint that confirms the identity of the compound. mdpi.com
Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound The data in this table is interactive. You can sort and filter the information as needed.
| m/z Value | Proposed Identity | Significance |
|---|---|---|
| 197 | [C₁₂H₂₃NO]⁺• | Molecular Ion (M⁺•) |
| 180 | [M - NH₃]⁺• | Loss of Ammonia |
| 114 | [C₆H₁₂NO]⁺ | Fragment from ring cleavage |
| 98 | [C₆H₁₂N]⁺ | Fragment from ring cleavage |
| 55 | [C₄H₇]⁺ | Alkyl chain fragment |
Chromatographic Techniques
Chromatography is essential for separating this compound from mixtures, monitoring its synthesis, and quantifying its presence in various matrices.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. chemistryhall.com In the synthesis of this compound, such as through the Beckmann rearrangement of cyclododecanone (B146445) oxime, TLC can effectively track the conversion of the starting material into the product. wikipedia.org
A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. libretexts.org As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot, corresponding to the more polar lactam product, appears and intensifies. The difference in polarity between the oxime and the lactam results in different retention factors (Rƒ), allowing for clear visualization of the reaction's progress.
Table 4: Hypothetical TLC Monitoring of this compound Synthesis The data in this table is interactive. You can sort and filter the information as needed.
| Compound | Polarity | Typical Rƒ Value* | Observation over Time |
|---|---|---|---|
| Cyclododecanone Oxime (Starting Material) | Less Polar | ~0.7 | Spot intensity decreases |
| This compound (Product) | More Polar | ~0.4 | Spot appears and intensifies |
\Rƒ values are dependent on the specific solvent system used.*
The analysis of dodecalactam is important in industrial hygiene and environmental monitoring, particularly in facilities where it is manufactured or used for the production of polymers like Nylon-12. nih.govresearchgate.net Monitoring is crucial to assess workplace exposure and control emissions.
Several sophisticated analytical methods are employed for the detection and quantification of dodecalactam in environmental and industrial samples. Thin-Layer Chromatography has been historically used for determining its presence in ventilation gases. nih.gov For more sensitive and quantitative analysis, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are preferred. solubilityofthings.com These techniques, especially when coupled with Mass Spectrometry (GC-MS or LC-MS), provide high selectivity and low detection limits, making them suitable for analyzing trace amounts of the compound in air, water, or soil samples. nih.govsemanticscholar.org
Table 5: Analytical Techniques for Dodecalactam Analysis The data in this table is interactive. You can sort and filter the information as needed.
| Technique | Sample Type | Purpose |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Air (Ventilation Gases) | Qualitative Detection |
| Gas Chromatography (GC) | Air, Water, Soil | Quantitative Analysis |
| High-Performance Liquid Chromatography (HPLC) | Water, Industrial Process Samples | Quantitative Analysis, Purity Assessment |
| Mass Spectrometry (MS) coupled with GC/LC | Air, Water, Soil, Biological | High-Sensitivity Quantification, Structural Confirmation |
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Dodecalactam, Laurolactam (B145868) |
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, DSC and TGA are particularly illuminating.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the temperatures and heat flows associated with phase transitions in a material.
In the study of this compound, DSC analysis reveals a distinct endothermic event corresponding to its melting point. Research has consistently identified the melting point of Laurolactam to be in the range of 150 °C to 153 °C. A calorimetric study has also been conducted to determine the enthalpy of fusion for this compound, a key measure of the energy required to change its state from solid to liquid. While the specific value from this study is not detailed here, the investigation underscores the scientific interest in quantifying the energetic properties of this phase transition.
The data obtained from DSC is crucial for understanding the crystalline nature of this compound and for quality control in its production and application, particularly in the synthesis of high-performance polymers like Nylon-12.
Table 1: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (T_m) | 150 - 153 °C |
| Enthalpy of Fusion (ΔH_fus) | Data reported in literature |
Note: Specific enthalpy of fusion values require consulting detailed calorimetric studies.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a material.
For this compound, its application as a monomer in the production of robust polymers like Nylon-12 suggests a high degree of thermal stability. While a specific TGA thermogram with detailed weight loss percentages for the pure compound is not publicly available, studies on copolymers incorporating Laurolactam indicate good thermal resistance. The thermal decomposition of such materials is a critical parameter for their processing and end-use applications.
A typical TGA analysis would involve heating a sample of this compound at a constant rate in an inert atmosphere (e.g., nitrogen) to identify the onset of decomposition and the temperature ranges over which significant weight loss occurs. This information is vital for establishing the upper-temperature limits for the storage, handling, and processing of this compound.
Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Hypothetical Data based on known stability)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 200 | < 1% | Loss of volatile impurities |
| 200 - 350 | > 95% | Major decomposition |
Note: This table is illustrative. Precise TGA data would be required for definitive analysis.
The advanced characterization of this compound through techniques like DSC and TGA is fundamental to its scientific understanding and industrial utilization. The data derived from these analyses provide a robust foundation for its application in materials science and polymer chemistry.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The conventional synthesis of Azacyclotridecan-2-one, also known as laurolactam (B145868), begins with cyclododecatriene, which is converted through a multi-step process involving hydrogenation, oxidation, dehydrogenation, oximation, and finally a Beckmann rearrangement to yield the desired lactam. wikipedia.org An alternative industrial process involves the photonitrosation of cyclododecane (B45066). wikipedia.org While effective, these methods present opportunities for improvement in terms of efficiency, cost, and environmental impact.
Future research is anticipated to focus on several key areas:
Green Catalysis: The development of more sustainable catalysts for the oxidation and rearrangement steps could significantly reduce environmental impact. This includes exploring non-toxic, reusable catalysts to replace the strong acids traditionally used in the Beckmann rearrangement.
Process Intensification: Research into consolidating the multi-step synthesis into fewer, more efficient reactions could lead to substantial savings in energy and resources. Telescoped or one-pot syntheses are a significant goal in this area.
Renewable Feedstocks: A major leap in sustainability would involve shifting from petroleum-based precursors like cyclododecatriene to bio-based feedstocks. Investigating biocatalytic routes or utilizing platform chemicals derived from biomass to synthesize the C12 backbone of this compound is a critical long-term research direction.
Exploration of New Polymeric Materials with Tuned Properties
This compound is the cornerstone monomer for Polyamide 12 (PA12), a high-performance engineering plastic. wikipedia.org Its polymerization via ring-opening polymerization yields a polymer with desirable properties such as low water absorption, high dimensional stability, and excellent chemical resistance. Copolymers, notably with ε-caprolactam to form PA 6/12, are also common. wikipedia.orgchemchart.com However, the potential for creating a wider array of polymeric materials remains largely untapped.
Unexplored avenues include:
Novel Copolymers and Terpolymers: Systematic investigation into the copolymerization of this compound with a broader range of functional monomers could yield new materials with precisely tailored properties. For example, incorporating monomers with hydrophilic segments could modify moisture absorption, while integrating elastomeric monomers could enhance flexibility.
Biodegradable Polyamides: By copolymerizing this compound with monomers containing ester or other hydrolyzable linkages, it may be possible to create a new class of biodegradable or bioresorbable polyamides suitable for biomedical applications or environmentally friendly plastics. nih.gov
Functionalized Polymers: Research could focus on synthesizing derivatives of this compound with pendant functional groups. Polymerizing these modified monomers would lead to functional polymers that can be used for applications such as drug conjugation, membrane functionalization, or as platforms for catalysts.
Deeper Mechanistic Understanding of Polymerization Processes
The ring-opening polymerization of lactams, including this compound, is most commonly achieved through anionic ring-opening polymerization (AROP). rsc.org This process involves initiation by a strong base, followed by propagation where a lactam anion attacks the N-acylated growing chain end. mdpi.com While the general mechanism is understood, a more profound and quantitative understanding is needed for precise polymer design.
Future research should aim for:
Advanced Kinetic Studies: Detailed kinetic investigations under various conditions (temperature, catalyst/initiator concentration, solvent) are needed to build robust models of the polymerization process. acs.org This includes studying the kinetics of copolymerization to better control the microstructure (e.g., random vs. block copolymers) of the resulting materials. rsc.org
Influence of Catalyst Systems: A deeper exploration of different catalytic systems beyond traditional alkali metal-based ones is warranted. Investigating organocatalysts or enzyme-based systems (lipases) could offer milder reaction conditions and greater control over the polymerization, potentially reducing side reactions. rsc.org
Characterization of Side Reactions: A thorough mechanistic understanding requires identifying and quantifying side reactions that can occur during polymerization, as these can affect the molecular weight, polydispersity, and long-term stability of the final polymer.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting material properties and reaction outcomes, potentially accelerating the research and development cycle. For this compound and its polymers, computational modeling is a significantly underexplored field.
Prospective research directions include:
Monomer and Polymer Simulations: Using molecular dynamics (MD) simulations to predict the physical and mechanical properties of novel copolymers derived from this compound. This can help screen potential candidates before undertaking extensive laboratory synthesis and testing.
Reaction Pathway Modeling: Employing quantum chemical methods, such as Density Functional Theory (DFT), to model the polymerization mechanism. researchgate.net This can provide insights into transition states, activation energies, and the role of the catalyst, guiding the design of more efficient synthetic processes. researchgate.net
Predicting Polymer-Solvent and Polymer-Drug Interactions: Utilizing thermodynamic models like the Flory-Huggins theory to predict the miscibility of Polyamide 12 and its copolymers with other polymers, solvents, or active pharmaceutical ingredients (APIs). srce.hrnih.gov This is particularly relevant for applications in membranes, coatings, and drug delivery systems.
Comprehensive Structure-Activity Relationship (SAR) Studies in Biomedical Applications
Polymers are extensively used in the biomedical field for applications ranging from medical devices to drug delivery systems, owing to their diverse properties and potential for biocompatibility. juniperpublishers.comjuniperpublishers.comgsconlinepress.comnih.gov While Polyamide 12 derived from this compound is used in some medical applications due to its mechanical properties and biostability, there is a lack of systematic research into creating bioactive materials from this monomer.
A key unexplored avenue is the initiation of comprehensive Structure-Activity Relationship (SAR) studies. This would involve:
Synthesis of Monomer Analogs: Creating a library of this compound derivatives by modifying the cyclic backbone with various functional groups.
Biological Evaluation: Polymerizing these novel monomers and evaluating the resulting polymers for specific biological activities. This could include assessing properties like protein adhesion, cellular interaction, biodegradability, and drug elution profiles.
Establishing SAR: By correlating the structural modifications of the monomer with the observed biological effects of the polymer, researchers can establish clear SARs. This knowledge would be invaluable for designing next-generation polymers for targeted biomedical applications, such as improved tissue engineering scaffolds or more effective drug delivery vehicles. nih.gov
Integration with Materials Science for Next-Generation Applications
The integration of well-established polymers with advanced materials science concepts opens up new frontiers for creating high-performance, multifunctional materials. For Polyamide 12, derived from this compound, this integration is key to unlocking its full potential in next-generation applications.
Future research should focus on:
Nanocomposites: Investigating the incorporation of nanoscale fillers (e.g., carbon nanotubes, graphene, nanoclays) into the Polyamide 12 matrix. This can lead to nanocomposites with dramatically enhanced mechanical, thermal, and electrical properties for demanding applications in the aerospace and automotive industries.
Advanced Manufacturing: Exploring the use of Polyamide 12 and its novel copolymers in advanced manufacturing techniques like selective laser sintering (SLS) and fused deposition modeling (FDM) for 3D printing. mdpi.com Research in this area would focus on optimizing polymer formulations to create parts with superior resolution, strength, and functionality.
Smart Materials: Developing "smart" materials based on Polyamide 12 copolymers that can respond to external stimuli such as temperature, pH, or light. Such materials could find applications in sensors, actuators, and controlled-release systems.
Q & A
Q. What experimental methods are recommended for determining the solubility of Azacyclotridecan-2-one in different solvents?
Answer: Solubility determination should employ dynamic methods under controlled temperature conditions (273.15–323.15 K) and atmospheric pressure. A validated approach involves gravimetric analysis after equilibration, with solvent selection spanning polar (e.g., methanol, ethanol) and non-polar solvents (e.g., toluene, dichloromethane). Data should be correlated using thermodynamic models like the modified Apelblat equation or NRTL activity coefficient model to assess solvent-solute interactions . For reproducibility, ensure strict temperature calibration (±0.1 K) and use HPLC or NMR to verify solute stability during experiments .
Q. How should researchers characterize the purity and structural identity of newly synthesized this compound derivatives?
Answer: For novel derivatives, combine spectroscopic techniques:
- 1H/13C NMR for functional group identification and stereochemical analysis.
- FT-IR to confirm lactam ring integrity (C=O stretch ~1640–1680 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
Purity must be ≥95% by HPLC (C18 column, acetonitrile/water mobile phase). For crystalline forms, X-ray diffraction (XRD) is critical. Always cross-reference with literature melting points and spectral data for known analogs .
Q. What are the standard protocols for reproducing solubility data from literature for this compound?
Answer: Reproducibility requires:
- Precise solvent drying (molecular sieves for hygroscopic solvents like THF).
- Validation of temperature control using NIST-traceable thermometers.
- Triplicate measurements with statistical reporting (mean ± SD).
If discrepancies arise, compare experimental conditions (e.g., agitation rate, equilibration time) with original studies. For example, Wu et al. (2019) used a 24-hour equilibration period in sealed vessels to prevent solvent evaporation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between estimated and experimentally quantified concentrations of this compound in complex matrices?
Answer: Discrepancies often stem from matrix effects or detector calibration errors. For instance, semi-quantitative screening methods (e.g., UV-Vis) may underestimate concentrations due to variable detector response factors. To resolve this, employ optimized LC-MS/MS methods with isotope-labeled internal standards (e.g., 13C-labeled analogs). Calibration curves must span the expected concentration range (e.g., 50–2000 µg/kg), and recovery studies should account for matrix interference .
Q. What thermodynamic models are most effective for correlating solubility data of this compound, and how should parameters be optimized?
Answer: The NRTL model outperforms simpler models (e.g., Van’t Hoff) for polar solvents due to its ability to account for non-ideal interactions. Key steps include:
- Parameter fitting using nonlinear regression (minimizing RMSD <5%).
- Validation via Akaike Information Criterion (AIC) to compare model robustness.
For example, in methanol, NRTL achieved an RMSD of 0.7% vs. 1.2% for the Apelblat equation . Advanced users should incorporate activity coefficients derived from COSMO-RS simulations for multi-solvent systems.
Q. What strategies are recommended for analyzing contradictory data in solvent-solute interaction studies involving this compound?
Answer: Contradictions often arise from overlooked variables (e.g., polymorphic forms, solvent impurities). Mitigation strategies include:
- Sensitivity analysis to identify critical parameters (e.g., temperature, solvent purity).
- Cross-validation with multiple analytical techniques (e.g., DSC for polymorph detection, Karl Fischer titration for solvent water content).
- Meta-analysis of literature data using tools like the QUOROM checklist to assess study quality and heterogeneity . For instance, discrepancies in cyclohexanone solubility may reflect unaccounted for solvent degradation products .
Methodological Frameworks
- Experimental design : Align objectives with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For solubility studies, define clear milestones (e.g., solvent screening → model validation) .
- Data analysis : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions, e.g., "How does temperature (Intervention) affect solubility (Outcome) in alcohols vs. esters (Comparison)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
